N-Desmethyl ent-Tadalafil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

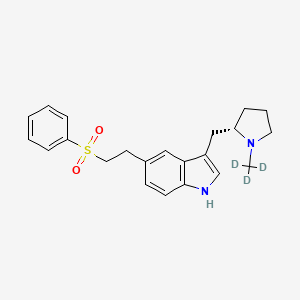

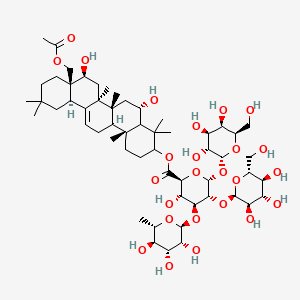

“N-Desmethyl ent-Tadalafil” is a derivative of Tadalafil, a phosphodiesterase 5 inhibitor . It has been identified in adulterants in drinks and healthcare dietary supplements . The compound is a structural analogue of Tadalafil where the N-methyl group of Tadalafil is replaced with an N-isopropyl group .

Synthesis Analysis

The formation of “N-Desmethyl ent-Tadalafil” and other Tadalafil-like compounds was examined using CYP3A supersomes co-expressing human P450 oxidoreductase and cytochrome b5. Both Tadalafil demethylenation and sildenafil N-demethylation were catalyzed by CYP3A4, CYP3A5, and to a lesser extent by CYP3A7 .

Molecular Structure Analysis

The molecular structure of “N-Desmethyl ent-Tadalafil” was explored by computational chemistry and molecular simulation theories such as frontier molecular orbital (FMO)-based softness (S), three-dimensional (3D) structure, surface electrostatic potential (ESP), and lipophilic potential (LP) .

Chemical Reactions Analysis

The chemical reactions involving “N-Desmethyl ent-Tadalafil” were analyzed using an indirect competitive enzyme-linked immunosorbent assay (icELISA) method. The icELISA showed a limit of detection (LOD), 50% inhibition concentration (IC 50), and a working range of 0.004-0.396, 0.89-4.27, and 0.094-16.71 ng/ml for Tadalafil, amino Tadalafil, acetamino Tadalafil, nortadalafil, and “N-Desmethyl ent-Tadalafil”, respectively .

Physical And Chemical Properties Analysis

“N-Desmethyl ent-Tadalafil” has a molecular formula of C21 H17 N3 O4 and a molecular weight of 375.38 .

Aplicaciones Científicas De Investigación

Mechanism of Action and Clinical Efficacy

Tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor, demonstrates its efficacy through the inhibition of PDE5, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This biochemical process results in smooth muscle relaxation and increased blood flow to specific areas of the body. Clinical studies have shown that tadalafil is effective in treating lower urinary tract symptoms secondary to benign prostatic hyperplasia (BPH-LUTS) and erectile dysfunction (ED), including in men with comorbid conditions such as diabetes mellitus and those who have undergone radical prostatectomy. Tadalafil's unique pharmacokinetic profile, with a half-life of approximately 17.5 hours, allows for once-daily dosing that separates medication administration from sexual activity, offering a convenient treatment option for patients (Yokoyama et al., 2015); (Porst et al., 2012).

Analytical Techniques for Quantification

The development of advanced analytical techniques has been crucial in the quantitative analysis of tadalafil in various matrices. These techniques, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS), have proven to be accurate, sensitive, and cost-effective for the analysis of tadalafil in pharmaceutical and biological samples. This progress supports the ongoing development of patient-friendly dosage forms and ensures the quality, safety, and efficacy of tadalafil-based therapies (Acharjya et al., 2022).

Future Perspectives and Potential Applications

Research into PDE5 inhibitors, including tadalafil, continues to explore their potential applications beyond ED and BPH-LUTS. Studies are investigating the role of these inhibitors in cardiovascular diseases, such as heart failure, and their potential for cardiac preconditioning. The broad distribution of PDE5 in the body and its involvement in various physiological functions hint at the possibility of future therapeutic applications, underscoring the need for ongoing research in this area (Konstantinos & Petros, 2009).

Safety And Hazards

Direcciones Futuras

Propiedades

Número CAS |

929100-66-3 |

|---|---|

Nombre del producto |

N-Desmethyl ent-Tadalafil |

Fórmula molecular |

C21H17N3O4 |

Peso molecular |

375.384 |

InChI |

InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20+/m0/s1 |

Clave InChI |

XHDLVMPUSXRZOS-MGPUTAFESA-N |

SMILES |

C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 |

Sinónimos |

(6R,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B585758.png)